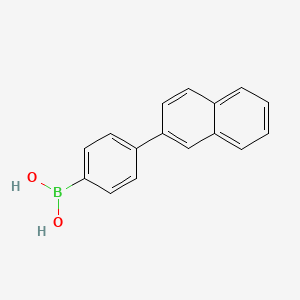

4-(2-Naphthyl)phenylboronsäure

Übersicht

Beschreibung

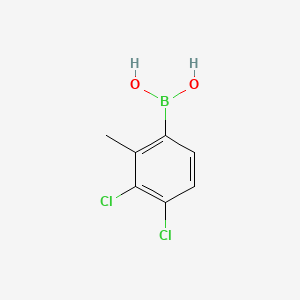

4-(2-Naphthyl)phenylboronic acid is a useful research compound. Its molecular formula is C16H13BO2 and its molecular weight is 248.088. The purity is usually 95%.

BenchChem offers high-quality 4-(2-Naphthyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Naphthyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von BODIPY-Farbstoffen

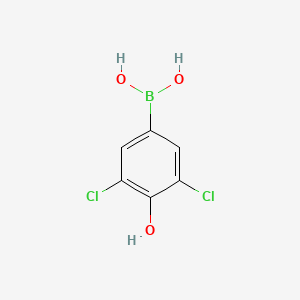

Phenylboronsäure (PBA) wird bei der Synthese von BODIPY-Farbstoffen verwendet. Diese Farbstoffe sind funktionelle und modulare fluoreszierende Werkzeuge, die zum Verknüpfen der Glykandomäne von Antikörpern verwendet werden . Die PBA-BODIPY-Farbstoffe sind eine effiziente Verschmelzung der Vielseitigkeit der 3,5-Dichlor-BODIPY-Derivate und der rezeptorähnlichen Fähigkeit des PBA-Moleküls .

Sensoranwendungen

Boronsäuren, einschließlich Phenylboronsäure, werden in verschiedenen Sensoranwendungen verwendet. Sie interagieren mit Diolen und starken Lewis-Basen wie Fluorid- oder Cyanid-Anionen, was zu ihrer Verwendung in verschiedenen Sensoranwendungen führt . Diese Anwendungen können homogene Assays oder heterogene Detektionen sein .

Biologische Kennzeichnung und Proteinmanipulation

Die Wechselwirkung von Boronsäuren mit Proteinen ermöglicht ihre Verwendung in verschiedenen Bereichen, von der biologischen Kennzeichnung, Proteinmanipulation und -modifikation bis hin zur Trennung und Entwicklung von Therapeutika .

Enantioselektive Rhodium-katalysierte Addition

4-(2-Naphthyl)phenylboronsäure wird in einer enantioselektiven Rhodium-katalysierten Addition von Arylboronsäuren zu 2,2,2-Trifluoracetophenonen verwendet. Dies führt zur Bildung von chiralen, tertiären Trifluormethylalkoholen .

Palladium-katalysierte Addition

Diese Verbindung wird auch in einer Studie über eine Palladium-katalysierte Addition von Arylboronsäuren zu Nitrilen eingesetzt, die Arylketone liefert, und zu Aryloxy-Nitrilen, die Benzofurane liefert .

Baustoffe für Mikropartikel

Boronsäuren werden als Baustoffe für Mikropartikel für analytische Methoden und in Polymeren für die kontrollierte Freisetzung von Insulin verwendet .

Wirkmechanismus

Target of Action

4-(2-Naphthyl)phenylboronic acid is an organoboron compound that primarily targets molecules with hydroxyl or catechol structures . It can form boronic ester bonds with these targets, and can also interact with electron-rich groups such as amines and imidazoles through boron-nitrogen coordination .

Mode of Action

The compound acts as an electron-deficient group, enabling it to interact with electron-rich targets . It forms boronic ester bonds with hydroxyl or catechol structures, and can also interact with electron-rich groups such as amines and imidazoles through boron-nitrogen coordination . This interaction can lead to changes in the structure and function of the target molecules.

Biochemical Pathways

The specific biochemical pathways affected by 4-(2-Naphthyl)phenylboronic acid depend on the nature of its targets. As a boronic acid, it is often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Pharmacokinetics

Like other boronic acids, it is expected to have good stability and be readily prepared .

Result of Action

The result of the action of 4-(2-Naphthyl)phenylboronic acid depends on the specific context of its use. In organic synthesis, it can facilitate the formation of carbon-carbon bonds in Suzuki-Miyaura cross-coupling reactions . The compound’s ability to interact with electron-rich groups can also lead to changes in the structure and function of these groups .

Action Environment

The action of 4-(2-Naphthyl)phenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the reaction conditions . Additionally, the compound’s interactions with electron-rich groups can be influenced by factors such as pH and the presence of other competing groups .

Biochemische Analyse

Biochemical Properties

Boronic acids, including phenylboronic acid, are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .

Molecular Mechanism

Boronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols, which are found in many biomolecules . This could potentially influence the activity of these biomolecules and alter cellular processes.

Eigenschaften

IUPAC Name |

(4-naphthalen-2-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BO2/c18-17(19)16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQAKBYFBIWELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670208 | |

| Record name | [4-(Naphthalen-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918655-03-5 | |

| Record name | [4-(Naphthalen-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Naphthyl)phenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopentanecarboxylic acid, 2-[(2-amino-1-oxopropyl)amino]-, [1S-[1alpha,2alpha(R*)]]- (9CI)](/img/new.no-structure.jpg)